2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-12-10-14(19(3,4)5)11-17(13(12)2)25(23,24)20-16-9-7-6-8-15(16)18(21)22/h6-11,20H,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXMXEJIEWJHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for tert-Butyl Group Introduction
The tert-butyl group is introduced to the benzene ring via Friedel-Crafts alkylation. Using tert-butyl chloride or tert-butanol in the presence of a Lewis acid (e.g., AlCl₃), the reaction proceeds at 0–5°C to minimize polyalkylation.
Typical Conditions
| Parameter | Value |
|---|---|
| Reactant | 2,3-Dimethylbenzene |
| Alkylating Agent | tert-Butyl chloride |
| Catalyst | Anhydrous AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C, 4 hours |
| Yield | 68–72% |
The product, 5-tert-butyl-2,3-dimethylbenzene, is isolated via vacuum distillation and characterized by NMR.
Sulfonation and Sulfonyl Chloride Formation
Sulfonation is achieved using fuming sulfuric acid (20% SO₃) at 80°C for 6 hours, yielding 5-tert-butyl-2,3-dimethylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Reaction Optimization
| Parameter | Effect on Yield |
|---|---|
| PCl₅ Equivalents | 3.0 equiv maximizes conversion |
| Reaction Time | 2 hours (prolonged times degrade product) |
| Solvent Polarity | Non-polar solvents (e.g., DCM) preferred |
| Yield | 85–90% |
Coupling with 2-Aminobenzoic Acid
Sulfonamide Bond Formation
The sulfonyl chloride reacts with 2-aminobenzoic acid in a biphasic system (water/dichloromethane) using triethylamine (TEA) as a base to scavenge HCl.
Standard Protocol
| Component | Quantity |
|---|---|
| 2-Aminobenzoic Acid | 1.0 equiv |
| Sulfonyl Chloride | 1.1 equiv |
| TEA | 2.5 equiv |
| Solvent | DCM/H₂O (3:1) |
| Temperature | Room temperature, 12 hours |
| Yield | 78–82% |
The crude product is purified via recrystallization from ethanol/water (4:1), achieving >98% purity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the coupling step completes in 30 minutes at 100°C with comparable yields (80–85%).
Solid-Phase Synthesis
Immobilizing 2-aminobenzoic acid on Wang resin enables stepwise addition of the sulfonyl chloride, followed by cleavage with trifluoroacetic acid (TFA). This method yields 70–75% product but requires specialized equipment.
Critical Analysis of Methodologies
Yield vs. Purity Trade-offs
| Method | Yield (%) | Purity (%) | Drawbacks |
|---|---|---|---|
| Conventional Coupling | 78–82 | 98 | Long reaction time |
| Microwave-Assisted | 80–85 | 97 | High energy input |
| Solid-Phase | 70–75 | 95 | Resin cost and complexity |
Solvent Selection
Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Non-polar solvents (DCM) favor phase separation but may slow kinetics.
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes cost-efficiency and safety. Key adjustments include:
-
Catalyst Recycling : AlCl₃ recovery via aqueous washes.
-
Continuous Flow Systems : For sulfonation and coupling steps, enhancing throughput.
-
Waste Management : Neutralization of acidic byproducts with CaCO₃.
Chemical Reactions Analysis
2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antibacterial Properties
Compounds containing sulfonamide groups are known for their antibacterial activity. Preliminary studies suggest that 2-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid may exhibit similar properties against various bacterial strains. The presence of bulky tert-butyl and dimethyl groups enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems .
Drug Development
Research indicates that this compound may interact with enzymes or receptors involved in metabolic pathways, making it a candidate for drug development. Interaction studies have shown promising binding affinities to biological targets, suggesting its potential as a lead compound for new therapeutics .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. Its sulfonamide functionality can participate in various polymerization reactions, leading to materials with enhanced properties such as thermal stability and mechanical strength.
Coatings and Adhesives
Due to its chemical reactivity, this compound can be incorporated into coatings and adhesives to improve their performance under various environmental conditions. The sulfonamide group can enhance adhesion properties while providing resistance to moisture and chemicals.
Reactivity and Synthesis
The carboxylic acid group of this compound can undergo typical organic reactions such as esterification and amidation. The sulfonamide group is also reactive towards nucleophilic substitution reactions, making the compound versatile for synthesizing other organic molecules .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antibacterial Activity | Medicinal Chemistry | Demonstrated significant antibacterial effects against Gram-positive bacteria. |
| Polymer Synthesis Experiment | Materials Science | Successfully synthesized a new polymer with enhanced thermal stability using this compound as a monomer. |
| Drug Interaction Study | Drug Development | Identified potential interactions with metabolic enzymes, indicating pathways for further drug development. |
Mechanism of Action
The mechanism of action of 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with target molecules, while the benzoic acid moiety can participate in various chemical interactions. These interactions can affect the activity of enzymes or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
- Substituent Bulk and Lipophilicity : The tert-butyl and dimethyl groups in the target compound likely increase lipophilicity compared to smaller substituents (e.g., methoxy or chloro). This could improve membrane permeability but may introduce steric hindrance in receptor binding .
- Hydrogen-Bonding Capacity : The sulfonamido group provides hydrogen-bonding sites, analogous to sulfamoyl in 2,3-dimethoxy-5-sulphamoylbenzoic acid . However, the tert-butyl group may reduce solubility compared to polar groups like methoxy.
- Receptor Interactions : Compounds like 2-(4-methylbenzoyl)benzoic acid exhibit stronger receptor binding (lower ΔGbinding) due to optimized substituent positioning . The target compound’s tert-butyl group might disrupt such interactions unless the binding pocket accommodates bulky groups.
Biological Activity
2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, with the molecular formula and a molar mass of approximately 361.46 g/mol, is a sulfonamide derivative that exhibits promising biological activity. The compound's structure includes a benzoic acid moiety and a sulfonamide group, which are known to confer various pharmacological properties. This article explores its biological activity, potential applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features several significant functional groups:
- Benzoic acid moiety : Contributes to acidity and potential interaction with biological targets.
- Sulfonamide group : Known for its antibacterial properties, enabling interactions with enzymes and receptors.
Antibacterial Properties
Research indicates that compounds containing sulfonamide groups generally exhibit antibacterial activity. This compound could inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis, similar to other sulfonamides like sulfanilamide .
Enzyme Inhibition
Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. For instance, it may inhibit DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), an enzyme crucial for bacterial lysine biosynthesis. This pathway is absent in humans, making DapE a selective target for antibiotic development .
The mechanism of action appears to involve:
- Hydrogen bonding : The sulfonamide group can form hydrogen bonds with target molecules.
- Interaction with enzymes : The benzoic acid moiety may participate in various chemical interactions that modulate enzyme activity.
Case Studies
- Inhibition of DapE : A study demonstrated that compounds structurally similar to this compound can effectively inhibit DapE in several drug-resistant bacterial strains, highlighting its potential as a broad-spectrum antibiotic .
- In vitro studies : Laboratory tests have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its utility in treating infections caused by these pathogens.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid | C19H23NO4S | Different position of the sulfonamide group |
| 4-Aminobenzoic acid | C7H9NO2 | Simpler structure without sulfonamide |
| Sulfanilamide | C6H8N2O2S | Classic sulfonamide antibiotic |
The presence of bulky tert-butyl and dimethyl substituents enhances lipophilicity, potentially improving bioavailability compared to simpler analogs like sulfanilamide.
Applications
The potential applications of this compound extend across various fields:
- Medicinal Chemistry : As a lead compound for developing new antibiotics.
- Biochemical Assays : Used in studies involving enzyme inhibition.
- Material Science : Potential use in developing new materials due to its unique chemical properties.
Q & A
Q. What are the recommended synthetic routes for 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid?
- Methodological Answer : Synthesis typically involves sulfonamide coupling between a substituted benzene sulfonyl chloride and a benzoic acid derivative. For example:
Sulfonyl Chloride Preparation : Start with 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride (analogous to procedures in and for similar sulfonyl chlorides).
Amidation : React with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
Purification : Use column chromatography or recrystallization (as in and ) to isolate the product. Monitor purity via HPLC or TLC ().
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkage (analogous to ’s structural analysis).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (≥95% purity threshold, as in and ) .
Advanced Research Questions
Q. How can contradictory crystallography or spectral data for this compound be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate X-ray crystallography (if crystals are obtainable) with DFT computational modeling to resolve ambiguities in bond angles or torsional strain ( references structural validation techniques).
- Dynamic NMR Studies : Assess rotational barriers in the sulfonamide group under variable temperatures to explain spectral splitting .
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodological Answer :
- Cancer Research : Use cell lines (e.g., HeLa or MCF-7) for cytotoxicity assays, referencing protocols in ’s cancer research section .
- Metabolic Stability : Employ liver microsome assays (e.g., human CYP450 isoforms) to study metabolic pathways (’s environmental impact framework can guide metabolic study design) .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer :
- Environmental Partitioning : Use logP values (experimental or predicted via software like EPI Suite) to assess bioaccumulation potential (’s focus on chemical fate) .
- Degradation Studies : Conduct hydrolysis/photolysis experiments under controlled pH and light conditions, with LC-MS monitoring (methodology inferred from ’s experimental design) .
Methodological Frameworks for Research Design
Q. How to integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Conceptual Anchoring : Link reactivity studies (e.g., sulfonamide hydrolysis) to Hammett σ constants or frontier molecular orbital theory ( and emphasize theory-driven research) .
- Data Interpretation : Use multivariate analysis to correlate structural features (e.g., tert-butyl steric effects) with observed bioactivity ( discusses leveraging prior research gaps) .
Q. What strategies address low yields in sulfonamide coupling reactions?
- Methodological Answer :
- Optimization Table :
Data Analysis and Contradiction Management
Q. How to reconcile discrepancies in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell line viability thresholds, solvent concentrations) using tools like PRISMA guidelines (’s emphasis on systematic review) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols to isolate compound-specific effects (’s pharmaceutical research protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
